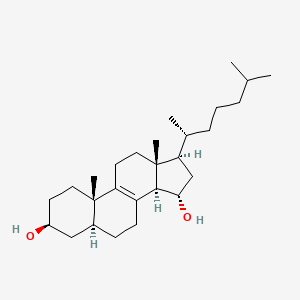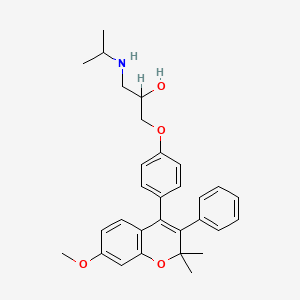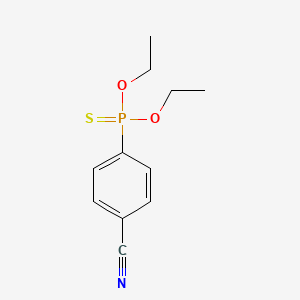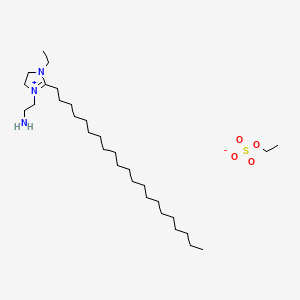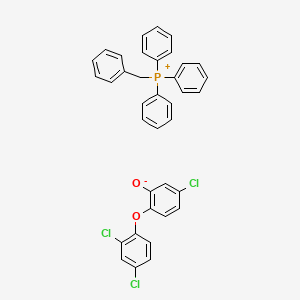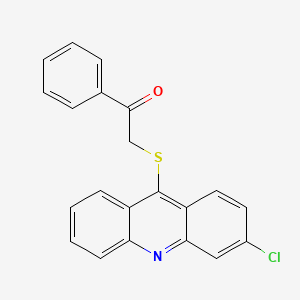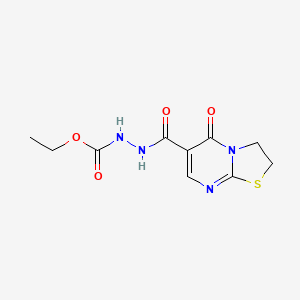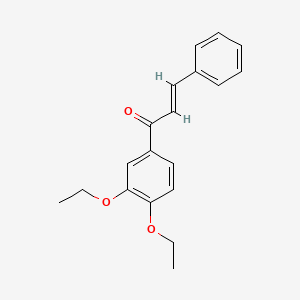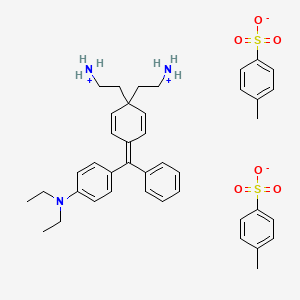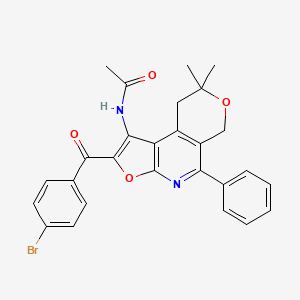
2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid is a complex organic compound with the molecular formula C20H37NO4S . This compound is known for its unique structural features, which include a benzenesulfonic acid moiety and a 2-aminoethanol group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid typically involves the reaction of 4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid with 2-aminoethanol . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.
Chemical Reactions Analysis
2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The amino group in 2-aminoethanol can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The sulfonic acid group can participate in ionic interactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid include:
4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid: Lacks the aminoethanol group, resulting in different chemical properties and applications.
2-Aminoethanol;4-(2,4,4-trimethyl-1-(2-methylpropyl)pentyl)benzenesulfonic acid: Similar structure but with variations in the alkyl chain, leading to different reactivity and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
72391-21-0 |
|---|---|
Molecular Formula |
C20H37NO4S |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C2H7NO/c1-13(2)11-17(14(3)12-18(4,5)6)15-7-9-16(10-8-15)22(19,20)21;3-1-2-4/h7-10,13-14,17H,11-12H2,1-6H3,(H,19,20,21);4H,1-3H2 |
InChI Key |
DNUWDQIYXSQCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)S(=O)(=O)O)C(C)CC(C)(C)C.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


